molecular formula C19H6Br4I2N2O9S B597821 4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide CAS No. 145551-16-2

4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide

Cat. No. B597821
M. Wt: 1011.747
InChI Key: NMHYCKTXIQQVPE-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide, also known by its chemical name Tetrabromophenol Blue , is a synthetic compound. Its molecular formula is C19H4Br6I2O5S, and its CAS number is 4430-25-5 . It is commonly used as a hair dye in both oxidative and non-oxidative hair coloring products. The final on-head concentration of Tetrabromophenol Blue can be up to 0.2% .


Molecular Structure Analysis

Tetrabromophenol Blue exhibits an intriguing molecular structure. It consists of a benzoxathiole ring system with four bromine atoms and two iodine atoms. The presence of nitro and hydroxy groups further contributes to its distinctive properties. Crystallographic studies reveal the precise arrangement of atoms in the solid state . The unit-cell dimensions are as follows:

  • Space group (Z) : 2 The R value for the crystal structure refinement is 0.050 for 3333 reflections .

Scientific Research Applications

Reactivity and Applications in Organic Synthesis

The study by Grygoriv et al. (2018) explores the reactivity of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide in multicomponent reactions, revealing its utility in synthesizing novel condensed 2-amino-4H-pyran derivatives. This demonstrates the potential of benzoxathiin dioxides in constructing complex organic molecules, suggesting that similar compounds could serve as intermediates in organic synthesis, particularly in creating heterocyclic structures with potential pharmaceutical applications (Grygoriv et al., 2018).

Potential Anticancer Activity

Chazin et al. (2015) synthesized novel 6-hydroxy-benzo[d][1,3]oxathiol-2-one Schiff bases, evaluated for their anticancer activity. Some derivatives exhibited promising cytotoxicity against certain cancer cell lines. This suggests that structurally related compounds, like the one of interest, could potentially be explored for their anticancer properties, depending on the presence of functional groups conducive to biological activity (Chazin et al., 2015).

Antiviral Properties

De Castro et al. (2009) reported the synthesis and antiviral activity of a family of non-nucleoside antivirals derived from the 4-keto-1,2-oxathiole-2,2-dioxide system, showing selective inhibition against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). This highlights the potential for related compounds to be investigated for antiviral properties, with modifications to the core structure possibly enhancing activity or selectivity (De Castro et al., 2009).

Chemical Synthesis and Molecular Design

Liu et al. (2000) synthesized heteroatom-bridged bis(benzo-12-crown-4 ethers) demonstrating Ag(+)-selective electrode properties. This research indicates the potential of incorporating the core structure of benzoxathiin dioxides into molecular designs for specific applications, such as ion-selective sensors (Liu et al., 2000).

properties

IUPAC Name

2-iodo-6-nitro-4-[4,5,6,7-tetrabromo-3-(4-hydroxy-3-iodo-5-nitrophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H6Br4I2N2O9S/c20-12-11-18(15(23)14(22)13(12)21)37(34,35)36-19(11,5-1-7(24)16(28)9(3-5)26(30)31)6-2-8(25)17(29)10(4-6)27(32)33/h1-4,28-29H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHYCKTXIQQVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)O2)C4=CC(=C(C(=C4)I)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H6Br4I2N2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1011.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrabromo-3,3-bis(4-hydroxy-3-iodo-5-nitrophenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide

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